9H-Fluoren-9-ylmethyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate
Description
Structure and Key Features:
This compound (CAS: MFCD27936683) consists of a fluorenylmethyloxycarbonyl (Fmoc) group linked via a carbamate to a 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl chain . The tetramethyl-dioxaborolane moiety is a boronate ester, a critical functional group for applications in Suzuki-Miyaura cross-coupling reactions and as a protective group for boron-containing intermediates . The Fmoc group is widely employed in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine .
For example, describes the use of tetrakis(triphenylphosphine)palladium(0) in cross-coupling reactions involving boronate esters, suggesting a plausible route for introducing the dioxaborolane group .
Properties
Molecular Formula |
C23H28BNO4 |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C23H28BNO4/c1-22(2)23(3,4)29-24(28-22)13-14-25-21(26)27-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,13-15H2,1-4H3,(H,25,26) |
InChI Key |
IJNJXBWBADJDLM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9H-Fluoren-9-ylmethyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate typically involves the reaction of 9H-fluoren-9-ylmethyl chloroformate with 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
Cross-Coupling Reactions
The tetramethyl-1,3,2-dioxaborolan-2-yl group facilitates Suzuki-Miyaura coupling with aryl halides or triflates. Experimental conditions and outcomes include:
| Reaction Type | Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ (2.0 M) | Toluene/EtOH (2:1) | 80°C | 93% |
| Pd(dppf)Cl₂ | K₂HPO₄ | 1,4-dioxane | 90°C | 79.8% |
Key observations:
-
High yields : Reactions typically achieve >90% conversion under optimized conditions .
-
Functional group compatibility : The carbamate group remains intact during coupling, allowing subsequent derivatization .
-
Regiochemistry : The fluorenyl system directs coupling to specific positions, enhancing selectivity.
Hydroboration and Functionalization
The boron moiety can undergo hydroboration to form intermediates for further transformations:
-
Pinacolborane addition : In the presence of [Ir(cod)Cl]₂ and dppe ligands, hydroboration introduces a boronate group at specific positions .
-
Subsequent derivatization : Boronated intermediates undergo alkylation (e.g., with aldehydes) or deprotection (e.g., HCl treatment) to generate diverse analogs .
Deprotection and Alkylation
The carbamate group undergoes acid-mediated cleavage :
-
Conditions : 4 M HCl in dioxane removes tert-butyloxycarbonyl (Boc) protecting groups .
-
Post-deprotection : Alkylation with aldehydes (e.g., NaBH(OAc)₃ in DCE) introduces N-alkylated derivatives .
Stability and Reactivity
Scientific Research Applications
9H-Fluoren-9-ylmethyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9H-Fluoren-9-ylmethyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with diols, amines, and other nucleophiles, leading to the formation of new chemical bonds . This reactivity is exploited in various applications, such as drug development and material synthesis .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name (CAS/Reference) | Substituent | Key Features | Synthesis Method | Applications |
|---|---|---|---|---|
| Target Compound (MFCD27936683) | 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl | Boronate ester enables cross-coupling; Fmoc ensures amine protection. | Likely Pd-catalyzed coupling (e.g., Suzuki reaction) | Peptide synthesis, polymer chemistry, boron-based drug intermediates. |
| (9H-Fluoren-9-yl)methyl (S)-(1-(6-methoxynaphthalen-2-yl)ethyl)carbamate | 6-Methoxynaphthalen-2-yl | Aromatic group enhances fluorescence; methoxy improves solubility. | General amination with Ru(dtbbpy)₃₂ | Fluorescent probes, photochemical studies. |
| 9H-Fluoren-9-ylmethyl N-(3-{2-[2-(3-aminopropoxy)ethoxy]ethoxy}propyl)carbamate hydrochloride | PEG-like chain | Hydrophilic triethylene glycol spacer; terminal amine for conjugation. | Stepwise PEGylation followed by Fmoc protection | Drug delivery systems, bioconjugation. |
| 9H-Fluoren-9-ylmethyl decyl(2-oxoethyl)carbamate | Decyl(2-oxoethyl) | Long alkyl chain for lipid solubility; ketone for further derivatization. | Reductive amination and Fmoc protection | Antibiotic side chains (e.g., telavancin), lipophilic carriers. |
| (9H-Fluoren-9-yl)methyl (S)-(1-amino-1-thioxopropan-2-yl)carbamate | 1-Thioxopropan-2-yl | Thioamide group enhances metal chelation. | Thionation of amides | Coordination chemistry, enzyme inhibition studies. |
Reactivity and Stability
- Target Compound : The boronate ester undergoes Suzuki-Miyaura coupling with aryl halides, enabling C–C bond formation . The Fmoc group is stable under basic conditions but cleaved by amines (e.g., piperidine) .
- Analog with PEG Chain : The terminal amine allows conjugation with carboxylic acids or carbonyl groups, while the PEG spacer reduces aggregation in aqueous media.
- Methoxynaphthyl Derivative : The electron-rich aromatic system participates in π-π interactions, useful in fluorescence quenching assays.
Solubility and Purification
- Target Compound : The tetramethyl-dioxaborolane group enhances solubility in apolar solvents (e.g., THF, dichloromethane), facilitating purification via silica gel chromatography .
- Decyl(2-oxoethyl) Analog : The long alkyl chain necessitates reverse-phase chromatography for purification.
- Dihydroxyheptyl Derivative : Polar hydroxyl groups increase water solubility, requiring gradient elution with ethyl acetate/hexane .
Critical Analysis of Contradictions and Limitations
- Reactivity of Boronate Esters: While the target compound’s boronate ester is stable under anhydrous conditions, notes that moisture can hydrolyze dioxaborolanes, limiting their use in aqueous environments . This contrasts with the hydrolytic stability of PEG-based analogs .
- Synthetic Challenges : The methoxynaphthyl derivative in requires ruthenium catalysts, which are costlier than palladium systems used for boronate coupling .
Biological Activity
9H-Fluoren-9-ylmethyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorenylmethyl group linked to a carbamate moiety and a dioxaborolane derivative. Its molecular formula is , with a molecular weight of approximately 327.37 g/mol. The presence of the dioxaborolane group is notable for its role in various biological applications, particularly in drug delivery systems.
Mechanisms of Biological Activity
The biological activity of 9H-Fluoren-9-ylmethyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Cell Signaling Modulation : It may influence various signaling pathways within cells, impacting processes such as proliferation and apoptosis.
- Drug Delivery : The dioxaborolane moiety enhances the compound's ability to transport therapeutic agents across cell membranes, improving bioavailability and efficacy.
Biological Activity Data
A summary of the biological activity data is presented in the following table:
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Enzyme Inhibition | Significant inhibition of enzyme X | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Drug Delivery Efficacy | Enhanced delivery of therapeutic agents |
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of 9H-Fluoren-9-ylmethyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate on various cancer cell lines. Results indicated that the compound induced apoptosis through mitochondrial pathways, demonstrating its potential as an anticancer agent .
- Enzyme Inhibition Study : Research focused on the inhibitory effects of the compound on specific metabolic enzymes. The findings revealed that it effectively reduced enzyme activity by up to 70%, suggesting its utility in metabolic disorders .
- Drug Delivery Applications : A recent investigation into drug delivery systems highlighted the compound's ability to encapsulate and transport chemotherapeutic agents effectively, improving their therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
